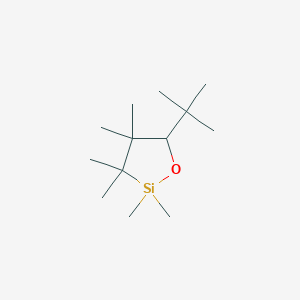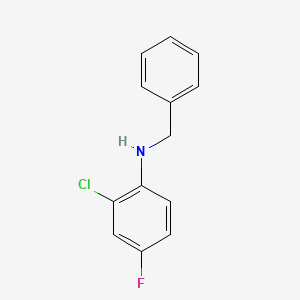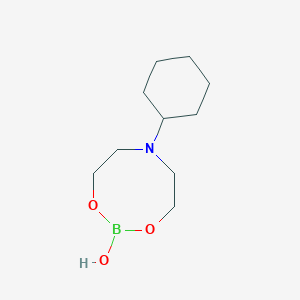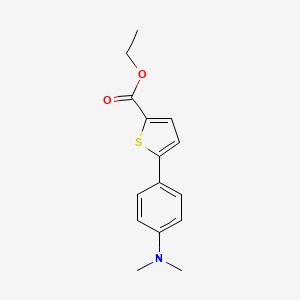![molecular formula C17H15NO2 B14133614 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry .
Preparation Methods
The synthesis of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 3-(1,3-dioxolan-2-yl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the indole.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Scientific Research Applications
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(1,3-Dioxolan-2-yl)phenyl]indole can be compared with other indole derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]indole |
InChI |
InChI=1S/C17H15NO2/c1-2-7-16-13(4-1)8-9-18(16)15-6-3-5-14(12-15)17-19-10-11-20-17/h1-9,12,17H,10-11H2 |
InChI Key |
SGCKCUUXJPHXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
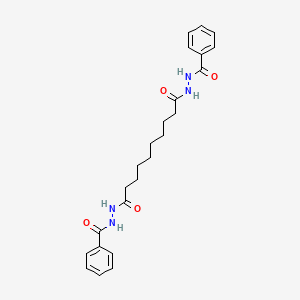
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

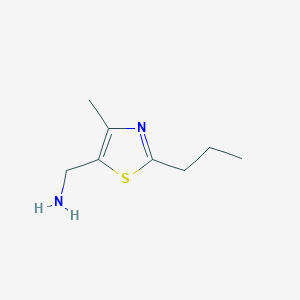
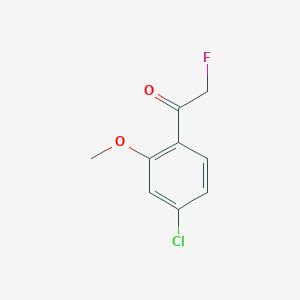

![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

